4-((Tert-butoxycarbonyl)amino)-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
4-((Tert-butoxycarbonyl)amino)-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the reaction.
Industrial Production Methods
Industrial production of Boc-protected compounds often utilizes flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-((Tert-butoxycarbonyl)amino)-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be selectively removed or substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are commonly employed for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide .
Scientific Research Applications
4-((Tert-butoxycarbonyl)amino)-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in drug development and the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action for 4-((Tert-butoxycarbonyl)amino)-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
- 4-(((Tert-butoxycarbonyl)amino)methyl)benzoic acid
- 4-[(Tert-butoxycarbonyl)amino]phenylboronic acid
- 4-[(Tert-butoxycarbonyl)amino)methyl]benzoic acid
Uniqueness
4-((Tert-butoxycarbonyl)amino)-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its tetrahydroquinoline structure, which imparts specific chemical properties and reactivity. This distinguishes it from other Boc-protected compounds that may have different core structures.
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)17-16(13(19)20)9-10-18(4)12-8-6-5-7-11(12)16/h5-8H,9-10H2,1-4H3,(H,17,21)(H,19,20) |
InChI Key |
YPVKGENRVQSFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(C2=CC=CC=C21)C)C(=O)O |
Origin of Product |
United States |
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